
3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine-2,6-dione derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features a piperidine ring fused with an isoindole moiety, which is further substituted with a chlorine atom and a keto group.
準備方法
The synthesis of 3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the cyclization of a precursor compound, such as a substituted phthalimide, with a piperidine derivative. The reaction typically requires the use of a strong acid or base as a catalyst and is carried out under controlled temperature conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity of the final product .
化学反応の分析
3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has been investigated for its biological activities, including its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: The compound shows promise as a therapeutic agent for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
作用機序
The mechanism of action of 3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to alterations in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .
類似化合物との比較
3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:
3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione: This compound lacks the chlorine substitution and may exhibit different biological activities and chemical reactivity.
Lenalidomide: A well-known piperidine-2,6-dione derivative used in the treatment of multiple myeloma and other cancers. It has a different substitution pattern and distinct pharmacological properties.
Thalidomide: Another piperidine-2,6-dione derivative with historical significance as a sedative and immunomodulatory agent. .
By comparing these compounds, the unique features and potential advantages of this compound can be highlighted, such as its specific substitution pattern and its potential for targeted therapeutic applications.
特性
分子式 |
C13H11ClN2O3 |
|---|---|
分子量 |
278.69 g/mol |
IUPAC名 |
3-(5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11ClN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |
InChIキー |
NGTKNKVUCKTIKK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


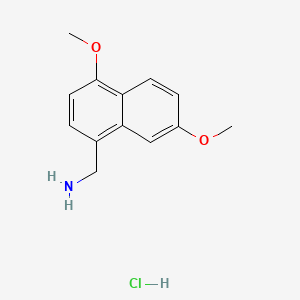
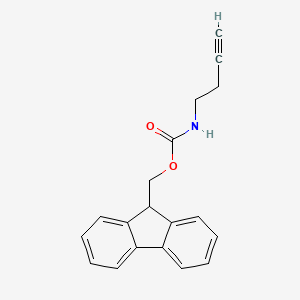

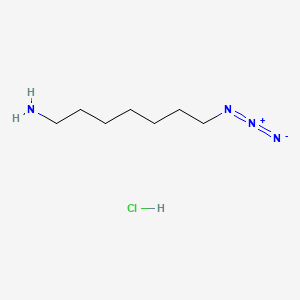
![6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B13470450.png)
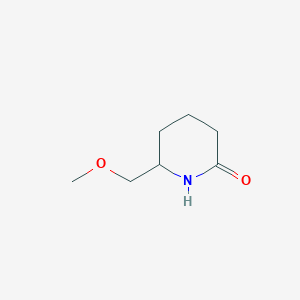
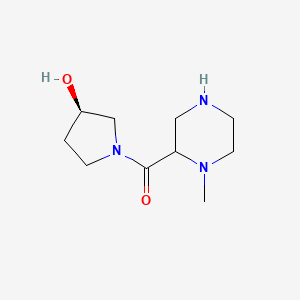
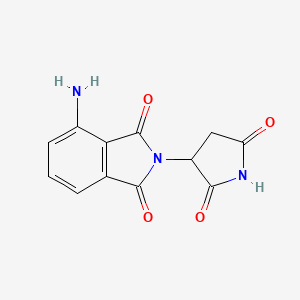
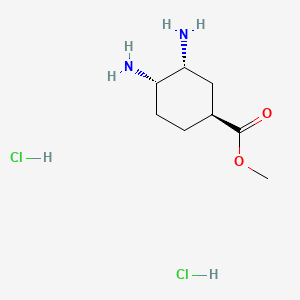
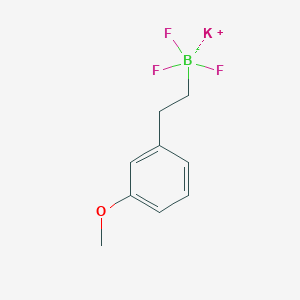
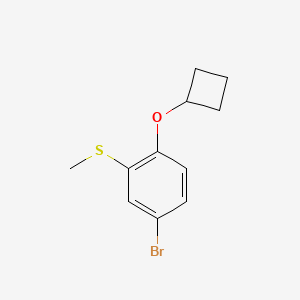
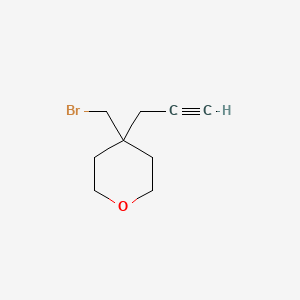
![2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13470496.png)

